An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 2-(Aminomethyl)spiro[2.5]octan-6-ol Hydrochloride
An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 2-(Aminomethyl)spiro[2.5]octan-6-ol Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway and a detailed protocol for the structural elucidation of the novel spirocyclic compound, 2-(Aminomethyl)spiro[2.5]octan-6-ol hydrochloride. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced binding affinity and metabolic stability.[1] This document outlines a robust, multi-step synthesis beginning from a commercially available precursor, detailing the causal logic behind each experimental step. Furthermore, it establishes a self-validating framework for the unambiguous structural confirmation of the target molecule using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended to serve as a practical resource for chemists engaged in the exploration of novel chemical matter for drug discovery.
Introduction: The Strategic Value of Spiro[2.5]octane Scaffolds
Spirocyclic systems, characterized by a single atom shared between two rings, represent a privileged structural class in modern drug discovery. The fusion of a cyclopropane and a cyclohexane ring in the spiro[2.5]octane core creates a rigid, three-dimensional molecular architecture. This conformationally constrained framework is highly desirable as it can reduce the entropic penalty upon binding to a biological target, potentially leading to increased potency and selectivity. The target molecule, 2-(Aminomethyl)spiro[2.5]octan-6-ol, incorporates key pharmacophoric features—a primary amine and a secondary alcohol—on this rigid scaffold, making it an attractive building block for the development of novel therapeutics. The hydrochloride salt form is targeted to enhance aqueous solubility and stability for potential downstream applications.
Retrosynthetic Analysis and Synthetic Strategy
A plausible synthetic route for 2-(Aminomethyl)spiro[2.5]octan-6-ol hydrochloride was devised starting from spiro[2.5]octan-6-one. The core challenge lies in the regioselective introduction of the aminomethyl group at the C2 position and the reduction of the ketone at C6. The chosen strategy prioritizes robust and well-established chemical transformations to ensure high reproducibility and scalability.
The retrosynthetic analysis breaks down the target molecule into simpler, more accessible precursors:
Caption: Retrosynthetic pathway for the target compound.
This analysis leads to a forward synthesis commencing with the α-cyanation of spiro[2.5]octan-6-one. This approach strategically installs a nitrile group, which serves as a robust precursor to the primary amine. Subsequent selective reduction of the ketone, followed by the reduction of the nitrile, affords the desired amino alcohol. This two-step reduction sequence provides greater control over the reaction and minimizes potential side products compared to a single, powerful reducing agent.
Experimental Protocol: Synthesis
This section provides a detailed, step-by-step methodology for the synthesis of 2-(Aminomethyl)spiro[2.5]octan-6-ol hydrochloride.
Step 1: α-Cyanation of Spiro[2.5]octan-6-one
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Rationale: The introduction of a nitrile group alpha to the ketone is a critical step. The nitrile is an excellent synthon for a primary amine. We utilize sodium cyanide with an acid catalyst to form the cyanohydrin, which is then dehydrated in situ or in a subsequent step to yield the α,β-unsaturated nitrile, followed by conjugate reduction or, more directly, by employing a method like reaction with tosyl cyanide. For this guide, we will adapt a standard cyanohydrin formation and subsequent transformation protocol.
-
Procedure:
-
To a stirred solution of spiro[2.5]octan-6-one (1.0 eq) in ethanol at 0 °C, add a solution of sodium cyanide (1.2 eq) in water dropwise.
-
Slowly add glacial acetic acid (1.5 eq) while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
The reaction is then carefully acidified with HCl (2M) and heated to reflux with a dehydrating agent (e.g., thionyl chloride in pyridine, cautiously) to form the α-cyanoketone.
-
Upon completion (monitored by TLC/GC-MS), the reaction is cooled, quenched with a saturated sodium bicarbonate solution, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude 2-cyanospiro[2.5]octan-6-one is purified by column chromatography (silica gel, hexane:ethyl acetate gradient).
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Step 2: Selective Reduction of the Ketone
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Rationale: The ketone must be reduced to an alcohol without affecting the nitrile group. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity for ketones and aldehydes over nitriles.[2]
-
Procedure:
-
Dissolve the purified 2-cyanospiro[2.5]octan-6-one (1.0 eq) in methanol or ethanol and cool the solution to 0 °C in an ice bath.
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Add sodium borohydride (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of acetone, followed by water.
-
Remove the bulk of the solvent under reduced pressure. Extract the aqueous residue with ethyl acetate.
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The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-cyanospiro[2.5]octan-6-ol, which can be used in the next step without further purification if deemed sufficiently pure.
-
Step 3: Reduction of the Nitrile to the Primary Amine
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Rationale: The final step in forming the free base is the reduction of the nitrile to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. Alternatively, catalytic hydrogenation (e.g., using Raney Nickel or a rhodium catalyst) can be employed for a milder, more scalable process.
-
Procedure (using LiAlH₄):
-
In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of 2-cyanospiro[2.5]octan-6-ol (1.0 eq) in anhydrous THF dropwise via an addition funnel.
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After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or IR spectroscopy (disappearance of the C≡N stretch).
-
After completion, cool the reaction to 0 °C and quench sequentially and cautiously by the dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).
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Stir the resulting granular precipitate vigorously for 1 hour, then filter it through a pad of Celite, washing thoroughly with THF and ethyl acetate.
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Concentrate the filtrate under reduced pressure to yield the crude 2-(aminomethyl)spiro[2.5]octan-6-ol.
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Step 4: Formation of the Hydrochloride Salt
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Rationale: Conversion to the hydrochloride salt is performed to improve the compound's stability, crystallinity, and aqueous solubility.
-
Procedure:
-
Dissolve the crude amino alcohol in a minimal amount of anhydrous methanol or diethyl ether.
-
Cool the solution to 0 °C and add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise until the solution becomes acidic (test with pH paper) and a precipitate forms.
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Stir the suspension at 0 °C for 1 hour.
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Collect the solid precipitate by vacuum filtration, wash it with cold diethyl ether, and dry it under high vacuum to yield the final product, 2-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride.
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Strategy for Structural Elucidation
A multi-technique analytical approach is essential for the unambiguous confirmation of the synthesized structure. The workflow integrates data from NMR, MS, and IR spectroscopy, with each technique providing complementary information.[3][4][5]
Caption: Workflow for the structural elucidation of the target compound.
Spectroscopic and Analytical Data Interpretation
The following sections detail the expected analytical data for 2-(Aminomethyl)spiro[2.5]octan-6-ol hydrochloride (C₉H₁₈ClNO).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule.[3][6]
Table 1: Predicted ¹H NMR Data (in D₂O or DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| -NH₃⁺ | ~8.0 - 8.5 | Singlet (broad) | 3H | Exchangeable with D₂O. Shift is concentration and solvent dependent. |
| -OH | ~4.5 - 5.5 | Singlet (broad) | 1H | Exchangeable with D₂O. |
| CH-OH (H6) | ~3.5 - 4.0 | Multiplet | 1H | Deshielded by the adjacent oxygen atom. The coupling pattern will depend on the axial/equatorial orientation.[7] |
| CH₂-NH₃⁺ | ~2.8 - 3.2 | Multiplet | 2H | Deshielded by the adjacent ammonium group. |
| CH₂ (cyclohexane) | ~1.2 - 2.0 | Multiplet (complex) | 8H | Overlapping signals from the cyclohexane ring methylene groups. |
| CH-CH₂N (H2) | ~1.0 - 1.5 | Multiplet | 1H | Proton on the cyclopropane ring adjacent to the aminomethyl group. |
| CH₂ (cyclopropane) | ~0.4 - 0.9 | Multiplet | 2H | Highly shielded protons characteristic of the cyclopropane ring. |
Table 2: Predicted ¹³C NMR Data (in D₂O or DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 | Notes |
|---|---|---|---|
| C6 (CH-OH) | ~65 - 75 | CH (up) | Carbon bearing the hydroxyl group. |
| C-NH₃⁺ (CH₂) | ~40 - 48 | CH₂ (down) | Carbon of the aminomethyl group. |
| C2 (CH) | ~25 - 35 | CH (up) | Cyclopropyl carbon bearing the aminomethyl group. |
| Spiro (C3) | ~20 - 30 | Quaternary (absent) | The spiro carbon atom. |
| C4, C5, C7, C8 | ~20 - 40 | CH₂ (down) | Cyclohexane methylene carbons. |
| C1 (CH₂) | ~10 - 20 | CH₂ (down) | Cyclopropyl methylene carbon. |
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Will establish proton-proton coupling networks, confirming connectivity within the cyclohexane and cyclopropane rings, and linking the aminomethyl protons to the cyclopropyl methine.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal to its directly attached carbon, confirming the assignments made in the 1D spectra.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for confirming the overall structure by showing correlations between protons and carbons that are 2-3 bonds away. Key correlations would include those from the CH₂-NH₃⁺ protons to C2 and the spiro carbon, confirming the position of the substituent.
-
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization (ESI), the analysis of the free base (C₉H₁₇NO) is expected to show an [M+H]⁺ ion at m/z 156.1383, corresponding to the molecular formula [C₉H₁₈NO]⁺. This provides definitive confirmation of the elemental composition.
-
MS/MS Fragmentation: Tandem mass spectrometry would reveal characteristic fragmentation patterns. Expected losses include the loss of water (H₂O) from the molecular ion, and cleavage of the C-C bond to release the aminomethyl group or related fragments, further corroborating the proposed structure.
Infrared (IR) Spectroscopy
The IR spectrum will confirm the presence of the key functional groups:
-
~3200-3500 cm⁻¹ (broad): O-H stretching vibration from the alcohol.
-
~2500-3000 cm⁻¹ (broad): N-H stretching from the protonated amine (R-NH₃⁺).
-
~2930 and ~2850 cm⁻¹: Aliphatic C-H stretching from the cyclohexane and aminomethyl groups.
-
~3080 cm⁻¹: C-H stretching characteristic of the cyclopropane ring.
-
~1050-1150 cm⁻¹: C-O stretching of the secondary alcohol.
Elemental Analysis
For the final hydrochloride salt (C₉H₁₈ClNO), the calculated elemental composition is C, 56.39%; H, 9.46%; Cl, 18.49%; N, 7.31%. Experimental values from combustion analysis should fall within ±0.4% of these calculated values to confirm the purity and stoichiometry of the salt.
Conclusion
This technical guide has detailed a rational and robust synthetic pathway for the novel compound 2-(Aminomethyl)spiro[2.5]octan-6-ol hydrochloride. The proposed route leverages well-understood chemical transformations to provide reliable access to this unique spirocyclic scaffold. Furthermore, a comprehensive analytical workflow has been established to ensure the unambiguous structural elucidation and confirmation of the target molecule. The combination of detailed NMR analysis, high-resolution mass spectrometry, and IR spectroscopy provides a self-validating system for characterization. This document serves as a foundational resource for researchers aiming to synthesize and study this compound and its derivatives for applications in medicinal chemistry and drug development.
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- Lancina, M. G., et al. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed.
- Informatics Journals. (n.d.). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome.
- Wishart, D. S. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on....
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- Smith, N. E. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu.
- PubChemLite. (n.d.). Spiro-[2.5]octan-6-one (C8H12O).
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Figure 1. Structure and IUPAC Numbering of 2-(Aminomethyl)spiro[2.5]octan-6-ol
